1-(Diphenylacetyl)-4-[(4-methylphenoxy)acetyl]piperazine
1-(Diphenylacetyl)-4-[(4-methylphenoxy)acetyl]piperazine
Brand Name:
Vulcanchem
CAS No.:
423753-17-7
VCID:
VC0367792
InChI:
InChI=1S/C27H28N2O3/c1-21-12-14-24(15-13-21)32-20-25(30)28-16-18-29(19-17-28)27(31)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3
SMILES:
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula:
C27H28N2O3
Molecular Weight:
428.5g/mol
1-(Diphenylacetyl)-4-[(4-methylphenoxy)acetyl]piperazine
CAS No.: 423753-17-7
Main Products
VCID: VC0367792
Molecular Formula: C27H28N2O3
Molecular Weight: 428.5g/mol
CAS No. | 423753-17-7 |
---|---|
Product Name | 1-(Diphenylacetyl)-4-[(4-methylphenoxy)acetyl]piperazine |
Molecular Formula | C27H28N2O3 |
Molecular Weight | 428.5g/mol |
IUPAC Name | 1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]-2,2-diphenylethanone |
Standard InChI | InChI=1S/C27H28N2O3/c1-21-12-14-24(15-13-21)32-20-25(30)28-16-18-29(19-17-28)27(31)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3 |
Standard InChIKey | ABJURASVFPAEJT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
PubChem Compound | 2879041 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume